Uridine-13C9,15N2

Mass Spectrometry Stable Isotope Dilution Metabolomics

Choose Uridine-13C9,15N2 for unmatched accuracy in LC-MS quantification. Its dual 13C/15N labeling provides a definitive +11 Da mass shift, achieving baseline separation from the uridine isotopologue envelope where single-isotope (e.g., 15N2, +2 Da) and deuterated standards fail. Unlike 2H-labeled analogs that cause chromatographic retention time shifts and differential matrix effects, this SIL-IS guarantees exact co-elution with the target analyte, meeting FDA/EMA precision standards (bias <15%, CV <15%). Ideal for biomarker validation and pyrimidine metabolism studies.

Molecular Formula C9H12N2O6
Molecular Weight 255.12 g/mol
Cat. No. B12369034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine-13C9,15N2
Molecular FormulaC9H12N2O6
Molecular Weight255.12 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1
InChIKeyDRTQHJPVMGBUCF-SBBTXHCQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine-13C9,15N2 Procurement Guide: Dual-Labeled Stable Isotope Internal Standard for Quantitative LC-MS Metabolomics


Uridine-13C9,15N2 (CAS 202406-84-6) is a stable isotope-labeled nucleoside analog wherein all nine carbon atoms are substituted with carbon-13 (13C) and both nitrogen atoms with nitrogen-15 (15N) . It serves as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of endogenous uridine and its metabolites using liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) [1]. The compound is characterized by a molecular weight of 255.12 g/mol , and its dual heavy isotope labeling provides a mass shift of +11 Da relative to unlabeled uridine (MW 244.20), thereby minimizing spectral overlap with the natural isotopologue envelope of the target analyte .

Uridine-13C9,15N2: Why Dual 13C/15N Labeling Outperforms Single-Isotope or Deuterated Analogs in MS Quantification


Substituting Uridine-13C9,15N2 with a generic uridine standard—including unlabeled uridine, single-isotope labeled variants (e.g., Uridine-15N2 or Uridine-13C9), or deuterated analogs (e.g., Uridine-d12)—introduces quantifiable error in LC-MS workflows. Unlabeled standards cannot be resolved from endogenous analyte, failing to correct for ion suppression or sample loss [1]. While deuterated standards offer isotopic labeling, 2H labels are known to induce chromatographic retention time shifts, causing differential matrix effects between the standard and the analyte that degrade accuracy and precision [2]. In contrast, 13C and 15N labels are chemically identical to their 12C and 14N counterparts in the context of chromatographic separation, ensuring co-elution and providing superior matrix effect compensation [2]. Furthermore, the dual labeling strategy yields a mass difference of +11 Da, which is critical for baseline separation from the natural isotopologue distribution of endogenous uridine in complex biological matrices, a distinction that single-isotope labeled versions (e.g., Uridine-15N2, +2 Da) may fail to achieve .

Quantitative Differentiation Evidence: Uridine-13C9,15N2 vs. Closest Analogs and In-Class Candidates


Dual Isotope Labeling (13C9, 15N2) vs. Single-Isotope Alternatives: Quantified Mass Shift Advantage for Spectral Resolution

Uridine-13C9,15N2 possesses a molecular weight of 255.12 g/mol, which is an increase of +11 Da relative to unlabeled uridine (MW 244.20) . In comparison, a single-isotope labeled analog such as Uridine-15N2 provides a mass shift of only +2 Da, while Uridine-13C9 yields a +9 Da shift . The +11 Da mass shift of Uridine-13C9,15N2 is critical because it places the internal standard's monoisotopic peak well outside the natural M+1, M+2, and M+3 isotopologue distribution of endogenous uridine, effectively eliminating spectral overlap and reducing the complexity of natural abundance correction algorithms [1].

Mass Spectrometry Stable Isotope Dilution Metabolomics

Chromatographic Co-Elution: 13C/15N-Labeled Uridine vs. Deuterated (2H) Uridine Analogs

Deuterium-labeled internal standards, such as Uridine-d12, are known to exhibit a chromatographic retention time (RT) shift relative to the unlabeled analyte due to the isotope effect on hydrogen bonding in reversed-phase LC [1]. This RT shift can lead to differential matrix effects, where the internal standard and analyte experience varying degrees of ion suppression or enhancement, severely compromising quantitative accuracy [1]. In contrast, 13C and 15N labels do not alter the compound's physicochemical properties relevant to chromatographic retention; therefore, Uridine-13C9,15N2 co-elutes precisely with endogenous uridine [2]. This ensures that both the analyte and internal standard are subjected to an identical mobile phase and matrix environment at the point of ionization, enabling the internal standard to perfectly compensate for matrix-induced variability [3].

LC-MS Method Development Isotope Effects Bioanalysis

Certified Isotopic and Chemical Purity for Reproducible Quantitative Workflows

Commercial preparations of Uridine-13C9,15N2 (or its 5'-triphosphate form) are supplied with vendor-guaranteed minimum specifications for isotopic purity (≥98 atom %) and chemical purity (≥95% CP) . For example, the UTP form of this compound from Sigma-Aldrich is specified at ≥98 atom % isotopic purity and ≥95% chemical purity [1]. This dual specification is essential for method validation and ensures lot-to-lot consistency in quantitative assays. While similar purity levels may be available for other SIL standards, the combination of high isotopic enrichment for both 13C and 15N ensures that the internal standard signal is not confounded by the presence of unlabeled or partially labeled molecules, which would otherwise contribute to background signal and reduce the assay's lower limit of quantification (LLOQ) [2].

Analytical Chemistry Quality Control Method Validation

Validated Use in an AOAC Official First Action Method for Nucleotide Quantitation in Complex Food Matrices

The uridine 5'-monophosphate (UMP) analog of this labeled compound, UMP-13C9,15N2, has been successfully implemented and validated as an internal standard in AOAC Official Method 2011.21 [1]. This method is designed for the quantitation of nucleotides (including UMP) in infant formula and adult nutritional formula [2]. The successful use of the UMP-13C9,15N2 SIL-IS in a complex, protein- and lipid-rich matrix such as infant formula provides strong evidence of its ability to effectively correct for significant matrix effects and sample preparation losses, ensuring the accuracy and precision required for a validated, multi-laboratory official method [1]. This establishes a proven performance benchmark that single-isotope or deuterated analogs may not have demonstrated in such a rigorous, standardized context.

Food Chemistry Regulatory Compliance Analytical Method Validation

Optimal Scientific and Industrial Use Cases for Uridine-13C9,15N2 Based on Quantitative Evidence


High-Precision Targeted Metabolomics and Stable Isotope Dilution Assays (SIDA)

Uridine-13C9,15N2 is the preferred internal standard for targeted LC-MS/MS assays requiring absolute quantification of uridine in complex biological matrices (e.g., plasma, urine, cell/tissue extracts). Its dual 13C/15N labeling provides a +11 Da mass shift, ensuring complete chromatographic separation from the natural isotopologue envelope of unlabeled uridine, thus eliminating a major source of quantification bias [1]. Furthermore, its 13C/15N composition guarantees exact co-elution with the target analyte, providing superior correction for ion suppression/enhancement compared to deuterated standards [2]. This is critical for achieving the accuracy (bias <15%) and precision (CV <15%) required for biomarker validation and clinical metabolomics studies [3].

Regulated Bioanalysis and Method Validation in the Pharmaceutical Industry

For drug development studies involving nucleotide analogs or drugs affecting pyrimidine metabolism, Uridine-13C9,15N2 provides a robust and defensible internal standard for quantifying endogenous uridine levels. Its use aligns with regulatory guidance (e.g., FDA, EMA) for bioanalytical method validation, which emphasizes the use of SIL-IS to control for matrix effects and analytical variability [1]. The high isotopic purity (≥98 atom %) ensures minimal interference with the analyte signal, contributing to a lower limit of quantification (LLOQ) and enhancing assay robustness during sample analysis. Its performance characteristics directly support the generation of reliable pharmacokinetic (PK) and pharmacodynamic (PD) data required for regulatory submissions [1].

Quality Control and Regulatory Compliance in Food and Nutritional Science

As demonstrated by its inclusion in AOAC Official Method 2011.21 for the analysis of uridine 5'-monophosphate (UMP) in infant and adult nutritional formulas, UMP-13C9,15N2 is a validated tool for ensuring product quality and meeting regulatory labeling requirements [1]. Its ability to correct for the significant matrix effects encountered in complex food matrices (proteins, lipids, carbohydrates) makes it an essential internal standard for accurate nucleotide quantification. This validated application reduces the burden of in-house method development and provides a clear, evidence-based justification for its selection in industrial quality control and contract research laboratories [1].

Technical Documentation Hub

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